Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate

Medicinal Chemistry Lipophilicity Drug Design

Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate (CAS 65639-58-9) is a synthetic small molecule (C₁₈H₁₉N₃O₄, MW 341.4 g/mol) featuring a methyl benzoate core substituted at the 4-position with a 4-phenylpiperazine ring and at the 3-position with a nitro group. It serves as a versatile intermediate in medicinal chemistry, particularly for generating kinase-focused libraries where the nitro substituent can act as a hydrogen-bond acceptor, a precursor for amine reduction, or a modulator of electronic properties.

Molecular Formula C18H19N3O4
Molecular Weight 341.367
CAS No. 65639-58-9
Cat. No. B2505186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate
CAS65639-58-9
Molecular FormulaC18H19N3O4
Molecular Weight341.367
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C18H19N3O4/c1-25-18(22)14-7-8-16(17(13-14)21(23)24)20-11-9-19(10-12-20)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3
InChIKeyGFBKCJHXEKDMDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate (CAS 65639-58-9): A Nitro-Activated Phenylpiperazine Benzoate Building Block


Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate (CAS 65639-58-9) is a synthetic small molecule (C₁₈H₁₉N₃O₄, MW 341.4 g/mol) featuring a methyl benzoate core substituted at the 4-position with a 4-phenylpiperazine ring and at the 3-position with a nitro group [1]. It serves as a versatile intermediate in medicinal chemistry, particularly for generating kinase-focused libraries where the nitro substituent can act as a hydrogen-bond acceptor, a precursor for amine reduction, or a modulator of electronic properties [1].

Why Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate Cannot Be Replaced by Des-nitro, Des-phenyl, or Amino Congeners


In medicinal chemistry campaigns, even single-atom changes on the phenylpiperazine-benzoate scaffold can drastically alter lipophilicity, hydrogen-bonding capacity, and electronic character—all of which dictate permeability, solubility, and target engagement. For example, reduction of the 3-nitro group to a 3-amino group (CAS 65639-65-8) decreases computed XLogP3 by 0.5 log units and introduces a hydrogen-bond donor, while removal of the N-phenyl group (CAS 192441-86-4) drops XLogP3 by 2.2 log units [1][2]. Such differences are known to translate into divergent kinase selectivity profiles, as demonstrated in structurally related nitroaromatic systems where the nitro group is essential for potent CK2 inhibition but detrimental to DYRK1A binding [3]. Therefore, generic substitution without rigorous comparative data risks invalidating SAR hypotheses and wasting synthetic resources.

Quantitative Differentiation Evidence for Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate (65639-58-9) vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Nitro vs. Amino Analog

The target compound exhibits an XLogP3 of 3.3, which is 0.5 log units higher than its direct 3-amino analog (methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate, CAS 65639-65-8, XLogP3 = 2.8) [1][2]. This difference is driven by the electron-withdrawing nitro group, which reduces basicity and increases partitioning into hydrophobic phases.

Medicinal Chemistry Lipophilicity Drug Design

Hydrogen-Bond Acceptor Capacity: Nitro vs. Des-nitro Analog

The target compound possesses 6 hydrogen-bond acceptors (HBA), compared to 4 HBA for the des-nitro analog methyl 4-(4-phenylpiperazin-1-yl)benzoate (CAS 1171927-31-3) [1][2]. The two additional acceptors arise from the nitro group oxygens, enabling bidentate hydrogen-bonding interactions with kinase hinge residues or other polar binding pockets.

Medicinal Chemistry Hydrogen Bonding Pharmacophore Design

Hydrogen-Bond Donor Absence: Nitro vs. Amino Analog

The target compound has zero hydrogen-bond donors (HBD = 0), in contrast to the 3-amino analog which has one HBD (HBD = 1) [1][2]. The absence of a donor eliminates the entropic penalty of desolvating a polar N-H group upon membrane crossing, favoring passive permeability.

Medicinal Chemistry Hydrogen Bonding Prodrug Design

Nitro Group as a Kinase Selectivity Switch: Class-Level Evidence

In the structurally related benzochromenone system, the nitro-containing compound NBC inhibits CK2 with a Ki of 0.22 µM, whereas removal of the nitro group (dNBC) abolishes CK2 inhibition (IC₅₀ > 30 µM) while paradoxically enhancing DYRK1A inhibition (IC₅₀ shifts from 15 µM to 0.60 µM) [1]. This demonstrates that the nitro group can act as a binary selectivity filter, a property directly transferable to the 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate scaffold where the nitro group occupies a sterically and electronically analogous position.

Kinase Inhibition Selectivity Structure-Activity Relationship

Optimal Application Scenarios for Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate (CAS 65639-58-9) Based on Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Nitro-Mediated Selectivity

In kinase programs where a nitro group has been identified as a selectivity determinant (as in the CK2/DYRK1A paradigm), this compound provides a pre-functionalized scaffold to explore nitro→amine or nitro→amide transformations while maintaining the phenylpiperazine anchor. Its higher lipophilicity (XLogP3 3.3) and zero HBD count favor cell permeability during cellular screening [1][2].

Prodrug Design Leveraging Nitroreductase Bioactivation

The aromatic nitro group can be reduced by nitroreductases (NTRs) to generate reactive amine intermediates, a strategy exploited in tumor hypoxia-selective prodrugs and anti-tubercular agents [3]. This compound serves as a direct substrate for NTR-mediated activation studies, where its 3-nitro→3-amino conversion can release a cytotoxic or fluorescent payload.

Structure-Activity Relationship (SAR) Exploration of Phenylpiperazine Benzoates

When systematically varying the electronics of the benzoyl ring, the 3-nitro derivative offers a distinct electronic profile (Hammett σₘ ≈ 0.71 for NO₂ vs. -0.16 for NH₂) that modulates both the pKa of the piperazine nitrogen and the overall molecular dipole. This enables clean separation of electronic from steric effects in SAR tables [1][2].

Chemical Probe Synthesis Requiring Orthogonal Functional Handles

The methyl ester at position 1 can be hydrolyzed to the carboxylic acid for bioconjugation, while the nitro group at position 3 can be selectively reduced to an amine for further derivatization. This orthogonal reactivity is absent in the des-nitro analog (methyl 4-(4-phenylpiperazin-1-yl)benzoate), making the target compound uniquely suited for generating bifunctional probes for chemoproteomics [1][2].

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